molecular formula C15H13N3S B15023961 N-(2-methylphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine

N-(2-methylphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine

Cat. No.: B15023961
M. Wt: 267.4 g/mol
InChI Key: MJYCMKNVXQUMPE-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction is often carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The conditions are mild and metal-free, making the process environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(2-methylphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methylphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine is unique due to the presence of the thiazole ring fused with the pyridine ring and the 2-methylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H13N3S

Molecular Weight

267.4 g/mol

IUPAC Name

N-(2-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C15H13N3S/c1-11-6-2-3-7-12(11)17-15-18-14(10-19-15)13-8-4-5-9-16-13/h2-10H,1H3,(H,17,18)

InChI Key

MJYCMKNVXQUMPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CS2)C3=CC=CC=N3

Origin of Product

United States

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